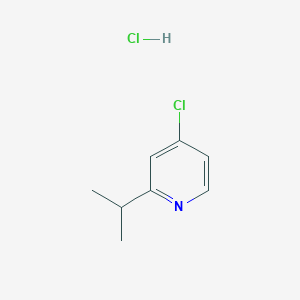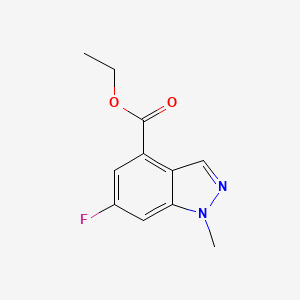![molecular formula C13H24F3N3O5 B13650098 (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and carboxylic acid functional groups, making it versatile in chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. Common synthetic routes may involve the use of protecting groups for the amino functionalities, followed by coupling with the appropriate carboxylic acid derivative under conditions that promote peptide bond formation.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for its applications in research and industry. The use of trifluoroacetic acid in the final deprotection step is common to ensure the removal of protecting groups without affecting the integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the amino groups to form corresponding oxides.
Reduction: Reduction reactions can convert carboxylic acids to alcohols.
Substitution: The amino groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. These interactions are crucial for its biological and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid
- (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid; trifluoroacetic acid
Uniqueness
The presence of trifluoroacetic acid in (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid enhances its stability and solubility, making it more suitable for certain applications compared to its analogs. This unique feature allows for more efficient synthesis and application in various fields.
Propiedades
Fórmula molecular |
C13H24F3N3O5 |
|---|---|
Peso molecular |
359.34 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H23N3O3.C2HF3O2/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12;3-2(4,5)1(6)7/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);(H,6,7)/t8-,9-;/m0./s1 |
Clave InChI |
XOVLJEIRPNFSAI-OZZZDHQUSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)



![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)

![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)


